molecular formula C13H17NO4 B3068379 Z-D-Nva-OH CAS No. 42918-89-8

Z-D-Nva-OH

Cat. No.: B3068379
CAS No.: 42918-89-8
M. Wt: 251.28 g/mol
InChI Key: NSJDRLWFFAWSFP-LLVKDONJSA-N
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Description

Z-D-Norvaline Hydroxide, also known as Z-D-Nva-OH, is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a derivative of norvaline, an amino acid, and is often used in research and development settings. This compound is particularly noted for its applications in peptide synthesis and as a building block in the creation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 1,1’-carbonyldiimidazole (CDI) as an activating reagent, followed by reduction with sodium borohydride . The reaction is carried out in tetrahydrofuran (THF) and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of Z-D-Norvaline Hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Z-D-Norvaline Hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve the conversion of the carboxyl group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Z-D-Norvaline Hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-D-Norvaline Hydroxide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor or substrate, depending on the context. The pathways involved often include the modulation of enzyme activity, which can affect various biochemical processes .

Comparison with Similar Compounds

  • Z-D-Leucine Hydroxide
  • Z-D-Isoleucine Hydroxide
  • Z-D-Valine Hydroxide

Comparison: Z-D-Norvaline Hydroxide is unique due to its specific structure and the presence of the norvaline moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJDRLWFFAWSFP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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